REACTION_CXSMILES
|
[C:1]([C:3]1[CH:17]=[CH:16][C:6]([O:7][CH2:8][C:9]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1)#N.[CH2:18]([OH:20])[CH3:19].Cl.CC[O:24]CC>>[CH2:18]([O:20][C:1]([C:3]1[CH:17]=[CH:16][C:6]([O:7][CH2:8][C:9]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1)=[O:24])[CH3:19]
|
Name
|
|
Quantity
|
2.25 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(OCC2=CC=C(C=C2)F)C=C1
|
Name
|
|
Quantity
|
0.46 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
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Details
|
The resulting solid was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
m.p. 210° C (rearrangement at 135° C)
|
Type
|
DISSOLUTION
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Details
|
The imino-ether (1.54g) was dissolved in water (30ml)
|
Type
|
TEMPERATURE
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Details
|
under reflux for 3 hrs
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
Mixture cooled
|
Type
|
EXTRACTION
|
Details
|
the product extracted with ether
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CC=C(OCC2=CC=C(C=C2)F)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |